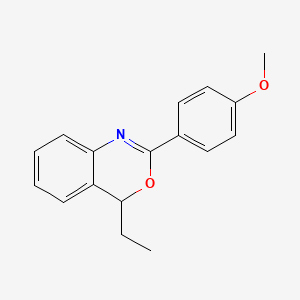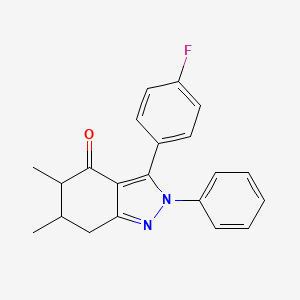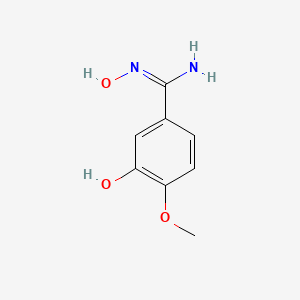![molecular formula C24H22Cl2N2O4 B11080790 N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11080790.png)
N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenoxyethyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(4-chlorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy groups.
Oxidation and Reduction Reactions: The benzene ring and amide groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N,N’-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide: This compound has a similar structure but includes a nitro group, which can significantly alter its reactivity and applications.
N,N-BIS(2-(N-DODECYLCARBAMOYLOXY)ETHYL)-2-(4-CHLOROPHENOXY)ACETAMIDE: Another related compound with different functional groups that can affect its chemical properties and uses.
Uniqueness: N1N3-BIS[2-(4-CHLOROPHENOXY)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H22Cl2N2O4 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N2O4/c25-19-4-8-21(9-5-19)31-14-12-27-23(29)17-2-1-3-18(16-17)24(30)28-13-15-32-22-10-6-20(26)7-11-22/h1-11,16H,12-15H2,(H,27,29)(H,28,30) |
InChI Key |
NZSWQRZPSZPZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11080716.png)
![1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11080717.png)
![5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11080726.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-diphenylacetamide](/img/structure/B11080733.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
![4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid](/img/structure/B11080746.png)


![ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11080767.png)
![6-bromo-1-[(4-ethylphenyl)carbonyl]-1a-(furan-2-ylcarbonyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11080773.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11080786.png)

